molecular formula C12H16BFO2 B3075329 2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 1029653-69-7

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B3075329
CAS No.: 1029653-69-7
M. Wt: 222.07 g/mol
InChI Key: ARFOLXGRXVAHCE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring structure. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the fluorophenyl group and the dioxaborinane ring imparts unique chemical properties that make it valuable for research and industrial applications.

Scientific Research Applications

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a catalyst, its mechanism of action would involve facilitating a chemical reaction without being consumed in the process .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many boron-containing compounds are considered hazardous and can cause irritation if they come into contact with the skin or eyes .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have useful catalytic properties, future research might focus on optimizing its synthesis and exploring its use in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-fluorophenylboronic acid with trimethyl orthoformate in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures consistent product quality and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or alcoholic solvents at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the dioxaborinane ring and has different reactivity.

    4-Fluorophenylboronic acid: Similar fluorophenyl group but lacks the dioxaborinane ring.

    Trimethylborate: Contains a boron center but lacks the fluorophenyl group.

Uniqueness

2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to the combination of the fluorophenyl group and the dioxaborinane ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

2-(4-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFOLXGRXVAHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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